molecular formula C11H15BrO B1314516 2-Bromo-1-isobutoxy-4-methylbenzene CAS No. 99857-52-0

2-Bromo-1-isobutoxy-4-methylbenzene

Cat. No. B1314516
CAS RN: 99857-52-0
M. Wt: 243.14 g/mol
InChI Key: YVHDBWCXOLXDDD-UHFFFAOYSA-N
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Description

2-Bromo-1-isobutoxy-4-methylbenzene is an organic compound with the molecular formula C11H15BrO. It has an average mass of 243.140 Da and a monoisotopic mass of 242.030624 Da .


Molecular Structure Analysis

The InChI code for 2-Bromo-1-isobutoxy-4-methylbenzene is 1S/C11H15BrO/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8H,7H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Thermochemistry and Physical Properties

Research in thermochemistry has explored the properties of bromo- and iodo-substituted methylbenzenes, focusing on vapor pressures, vaporization, fusion, sublimation enthalpies, and gas-phase enthalpies of formation. These studies provide foundational knowledge for understanding the behavior of halogen-substituted methylbenzenes in various conditions, which is crucial for their application in material science and chemical engineering (Verevkin et al., 2015).

Organic Synthesis

In organic synthesis, "2-Bromo-1-isobutoxy-4-methylbenzene" could serve as an intermediate or reactant. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration demonstrates the utility of brominated benzene derivatives in creating compounds for medicinal, pharmaceutical, and material applications (Jiaming Xuan et al., 2010).

Polymer Science

In polymer science, alkoxybenzenes, similar in structure to "2-Bromo-1-isobutoxy-4-methylbenzene," have been used to end-quench TiCl4-catalyzed quasiliving polymerizations. This process allows for direct chain end functionalization, indicating potential applications in the design and synthesis of functionalized polymers for various industrial applications (Morgan et al., 2010).

Materials Science

In materials science, brominated aromatic compounds have been studied for their applications in improving the electron transfer process in polymer solar cells. For example, the addition of a brominated compound to a polymer solar cell's active layer significantly improved the device's performance by enhancing excitonic dissociation at the donor-acceptor interface, demonstrating the potential of such compounds in solar energy conversion technologies (Fu et al., 2015).

properties

IUPAC Name

2-bromo-4-methyl-1-(2-methylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHDBWCXOLXDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-isobutoxy-4-methylbenzene

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